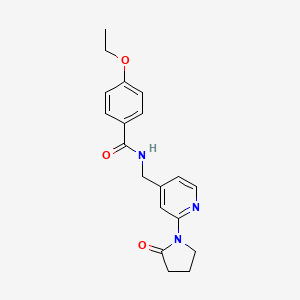

4-ethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Description

4-ethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted aromatic ring linked via an amide bond to a pyridin-4-ylmethyl group. The pyridine ring is further substituted at the 2-position with a 2-oxopyrrolidin-1-yl moiety.

Properties

IUPAC Name |

4-ethoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-2-25-16-7-5-15(6-8-16)19(24)21-13-14-9-10-20-17(12-14)22-11-3-4-18(22)23/h5-10,12H,2-4,11,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMBEXFDZYPJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via the cyclization of a suitable amide precursor under acidic or basic conditions.

Pyridine Ring Functionalization: The pyridine ring is functionalized through various substitution reactions, often involving halogenation followed by nucleophilic substitution.

Coupling Reactions: The final step involves coupling the functionalized pyridine ring with the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenated derivatives of the compound can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Industrial Applications: The compound may find use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The pyrrolidinone and pyridine moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 4-ethoxy-N-{4-methyl-2-[(2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}benzamide ()

- Structural Differences :

- Key Implications: The oxazolo-pyrimidinone in introduces a fused bicyclic system, which may enhance rigidity and π-stacking interactions compared to the monocyclic pyrrolidinone in the target compound.

Comparison with N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide ()

- Structural Differences: Target Compound: Simpler substitution pattern with a single pyridin-pyrrolidinone arm. Compound: Features a branched tert-butylphenyl group and a pyridin-2-yl-ethyl chain, creating a sterically congested structure.

- Key Implications :

- The tert-butyl group in increases lipophilicity, which may enhance metabolic stability but reduce aqueous solubility. In contrast, the ethoxy group in the target compound balances hydrophobicity and solubility.

- The pyridin-2-yl group in could engage in distinct π-π interactions compared to the pyridin-4-yl group in the target compound, altering target binding selectivity .

Comparison with Triazine-Based Pyrrolidin-1-yl Derivatives ()

- Structural Differences: Target Compound: Benzamide core with a pyridine-pyrrolidinone side chain. Compound: Central triazine ring substituted with pyrrolidin-1-yl and dimethylaminophenyl groups.

- However, the benzamide core of the target compound offers simpler synthetic accessibility. The dimethylaminophenyl groups in may confer basicity and enhanced solubility in acidic environments, whereas the ethoxy group in the target compound provides moderate polarity .

Discussion of Pharmacological Implications

- Its balanced solubility profile may favor oral bioavailability.

- Compound: The oxazolo-pyrimidinone group resembles purine analogs, hinting at possible kinase or nucleotide-binding protein inhibition. However, steric bulk may limit tissue penetration.

- Compound : High lipophilicity may suit central nervous system targets but could pose challenges for renal clearance.

- Compound : The triazine core’s polyvalent interactions may be advantageous in multi-target therapies but increase off-target risks.

Biological Activity

4-ethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a benzamide core linked to a pyridine ring and a pyrrolidinone moiety, suggests diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic targets, and relevant case studies.

Structure and Properties

The compound's IUPAC name is 4-ethoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide. Its molecular formula is , with a molecular weight of approximately 333.39 g/mol. The structural features include:

| Component | Description |

|---|---|

| Benzamide Core | Provides a scaffold for biological activity |

| Pyridine Ring | Known for interactions with various receptors |

| Pyrrolidinone Moiety | Potentially enhances binding affinity to targets |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of various proteins involved in cellular signaling pathways, potentially affecting processes such as cell proliferation, apoptosis, and inflammation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.

In Vitro Studies

Research has indicated that derivatives similar to this compound exhibit significant biological activities:

-

Cell Proliferation Inhibition : A study demonstrated that compounds with similar structures inhibited the growth of cancer cell lines by disrupting critical signaling pathways.

Compound Cell Line IC50 (µM) Compound A HeLa 5.0 Compound B MCF7 3.5 - Anti-inflammatory Effects : Other studies have shown that benzamide derivatives can reduce pro-inflammatory cytokine levels in vitro.

In Vivo Studies

Case studies involving animal models have explored the therapeutic potential of similar compounds:

-

Tumor Growth Reduction : In a murine model, administration of a related benzamide resulted in a significant reduction in tumor size compared to controls.

- Study Findings :

- Control Group Tumor Volume: 250 mm³

- Treated Group Tumor Volume: 150 mm³

- Study Findings :

- Neuroprotective Effects : Animal studies indicated that compounds akin to this benzamide may protect against neurodegeneration by modulating GABAergic activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is valuable to compare it with other known benzamide derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound X | Pyridine-linked | Anticancer |

| Compound Y | Aromatic sulfonamide | Antimicrobial |

| Compound Z | Alkyl substituent | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.